Cas no 75825-49-9 (2-(Diethylamino)-4-pyrimidinecarbonitrile)

2-(Diethylamino)-4-pyrimidinecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Diethylamino)-4-pyrimidinecarbonitrile
- 2-(diethylamino)pyrimidine-4-carbonitrile
- CS-0455551
- 75825-49-9
- MFCD15202259
- AKOS005071818
- J-506355
- DTXSID00502913
- SB56065
- BE-0234
-
- MDL: MFCD15202259
- インチ: InChI=1S/C9H12N4/c1-3-13(4-2)9-11-6-5-8(7-10)12-9/h5-6H,3-4H2,1-2H3
- InChIKey: SLDCVYJSQXNFSX-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C1=NC=CC(=N1)C#N
計算された属性
- せいみつぶんしりょう: 176.106196400g/mol
- どういたいしつりょう: 176.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 52.8Ų
2-(Diethylamino)-4-pyrimidinecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB269263-500 mg |
2-(Diethylamino)-4-pyrimidinecarbonitrile, 95%; . |
75825-49-9 | 95% | 500mg |
€397.80 | 2023-04-26 | |
abcr | AB269263-1g |
2-(Diethylamino)-4-pyrimidinecarbonitrile, 95%; . |
75825-49-9 | 95% | 1g |
€752.80 | 2025-02-14 | |
Key Organics Ltd | BE-0234-5MG |
2-(diethylamino)-4-pyrimidinecarbonitrile |
75825-49-9 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BE-0234-1MG |
2-(diethylamino)-4-pyrimidinecarbonitrile |
75825-49-9 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BE-0234-20MG |
2-(diethylamino)-4-pyrimidinecarbonitrile |
75825-49-9 | >95% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | BE-0234-0.5G |
2-(diethylamino)-4-pyrimidinecarbonitrile |
75825-49-9 | >95% | 0.5g |
£215.00 | 2025-02-09 | |
Ambeed | A458087-1g |
2-(Diethylamino)pyrimidine-4-carbonitrile |
75825-49-9 | 95+% | 1g |
$459.0 | 2024-04-17 | |
A2B Chem LLC | AI78274-500mg |
2-(Diethylamino)pyrimidine-4-carbonitrile |
75825-49-9 | >95% | 500mg |
$466.00 | 2024-04-19 | |
abcr | AB269263-1 g |
2-(Diethylamino)-4-pyrimidinecarbonitrile, 95%; . |
75825-49-9 | 95% | 1g |
€752.80 | 2023-04-26 | |
Key Organics Ltd | BE-0234-10G |
2-(diethylamino)-4-pyrimidinecarbonitrile |
75825-49-9 | >95% | 10g |
£3225.00 | 2025-02-09 |
2-(Diethylamino)-4-pyrimidinecarbonitrile 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
2-(Diethylamino)-4-pyrimidinecarbonitrileに関する追加情報
2-(Diethylamino)-4-pyrimidinecarbonitrile: A Comprehensive Overview
The compound 2-(Diethylamino)-4-pyrimidinecarbonitrile, also known by its CAS registry number 75825-49-9, is a synthetic pyrimidine derivative that has garnered significant attention in the field of biomedical research. This molecule belongs to a class of compounds characterized by their pyrimidine ring structure, which serves as a scaffold for various biological activities. The presence of a cyano group at position 4 and a diethylamino group at position 2 introduces unique electronic and steric properties that make this compound an interesting subject for drug discovery and pharmacological studies.
Recent advancements in medicinal chemistry have highlighted the potential of pyrimidine-based compounds as antitumor agents, antibiotics, and central nervous system (CNS) drugs. The 2-(Diethylamino)-4-pyrimidinecarbonitrile is no exception, as it exhibits promising in vitro and preclinical activity against a variety of disease models. This article delves into the structural features, biological activities, and therapeutic potential of this compound, providing a detailed analysis for researchers and professionals in the biomedical field.
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structure confers stability and reactivity, making it a versatile platform for medicinal applications. The substitution pattern in 2-(Diethylamino)-4-pyrimidinecarbonitrile—with the diethylamino group at position 2 and the cyano group at position 4—creates a unique electronic environment that influences its binding affinity, metabolism, and toxicity.
Recent studies have focused on the antitumor activity of this compound. In a series of in vitro experiments, 2-(Diethylamino)-4-pyrimidinecarbonitrile demonstrated potent cytotoxicity against several human cancer cell lines, including breast, lung, and colorectal carcinoma cells. The mechanism of action appears to involve induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.
Furthermore, this compound has shown remarkable selectivity for cancerous cells over normal cellular counterparts, suggesting a favorable therapeutic index . This selectivity may be attributed to its ability to disrupt cell cycle regulation in tumor cells while sparing non-malignant cells. Such properties make it a promising candidate for further clinical development, particularly in the treatment of cancers with high unmet needs.
Another area of interest is the antibacterial activity of 2-(Diethylamino)-4-pyrimidinecarbonitrile. In recent research, this compound exhibited significant potency against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The exact mode of action remains under investigation, but preliminary data suggest that it may interfere with cell wall synthesis or proteinsynthesis pathways, two common targets for antibiotics.
The cyano group in the structure is particularly notable for its potential to enhance pharmacokinetic properties . The nitrile functionality can act as a metabolically stable group, reducing the likelihood of rapid degradation and increasing the compound's half-life in vivo. Additionally, the diethylamino group may improve solubility and bioavailability, which are critical factors in drug development.
Preclinical studies have also explored the toxicological profile of 2-(Diethylamino)-4-pyrimidinecarbonitrile. While it exhibits favorable selectivity and minimal off-target effects, further research is required to fully characterize its safety parameters . Understanding the metabolism, toxicokinetics, and long-term toxicological effects will be essential for advancing this compound into clinical trials.
In summary, 2-(Diethylamino)-4-pyrimidinecarbonitrile is a compelling candidate in the field of biomedical research, with demonstrated activity against cancer and bacterial infections. Its unique structural features and favorable pharmacokinetic properties position it as a promising drug candidate for further investigation. As the field of medicinal chemistry continues to evolve, compounds like this one will play a pivotal role in the development of novel therapies for some of the most challenging diseases facing humanity.
75825-49-9 (2-(Diethylamino)-4-pyrimidinecarbonitrile) 関連製品
- 2138817-09-9(2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)
- 1212937-29-5((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)
- 2044702-36-3(4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid)
- 2580187-82-0(tert-butyl 6-(aminomethyl)pyridine-2-carboxylate)
- 1340250-65-8(1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)
- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)
- 1805045-98-0(5-Amino-4-bromo-3-(bromomethyl)-2-(difluoromethyl)pyridine)
- 1803590-83-1(imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride)
- 1493301-22-6(2-acetamido-3-methyl(phenyl)aminopropanoic acid)
- 2229246-99-3(methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate)
